1-Hexene
Overview
Description
1-Hexene, also known as hex-1-ene, is an organic compound with the chemical formula C₆H₁₂. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is classified as a higher olefin and an alpha-olefin, indicating that the double bond is located at the alpha (primary) position. This positioning endows this compound with higher reactivity and useful chemical properties. It is a colorless liquid with a boiling point of approximately 63°C and is insoluble in water .
Mechanism of Action
Target of Action
1-Hexene, an organic compound with the formula C6H12, is an alkene that is classified in industry as a higher olefin and an alpha-olefin . The double bond is located at the alpha (primary) position, endowing the compound with higher reactivity and thus useful chemical properties . The primary target of this compound is the double bond, which is highly reactive and can participate in various chemical reactions .
Mode of Action
This compound interacts with its targets primarily through addition reactions. For instance, in the presence of a small amount of an acid, this compound can undergo an acid-catalyzed hydration reaction, where a water molecule is added to the double bond of the alkene, resulting in an alcohol . This reaction is highly useful in large-scale industrial production of certain low-molecular-weight alcohols .
Biochemical Pathways
The catalytic cracking of this compound over HZSM-5 zeolites is a significant biochemical pathway . This process involves the conversion of this compound into various products, with the trends of conversion and product distribution varying with reaction temperature and time . The catalytic activity and stability of this compound are influenced by the molecular structure .
Pharmacokinetics
It’s worth noting that this compound is a colorless liquid with a density of 0673 g/cm3 and a boiling point of 63 °C . It is insoluble in water , which may impact its distribution and elimination in an environmental context.
Result of Action
The result of this compound’s action depends on the specific reaction it is involved in. For example, in the acid-catalyzed hydration reaction, the product is an alcohol . In the catalytic cracking process over HZSM-5 zeolites, the products can include alkanes, alkenes, and aromatics .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the catalytic cracking of this compound is carried out at temperatures ranging from 260 to 550 °C . Moreover, this compound is highly flammable in both liquid and vapor forms, and may be fatal if swallowed and enters airways . It is also toxic to aquatic organisms , indicating that its release into the environment could have significant ecological impacts.
Biochemical Analysis
Biochemical Properties
1-Hexene exhibits chemical properties common to alkenes, which include a high degree of unsaturation due to the double bond . This double bond also results in this compound being more reactive than its aliphatic hydrocarbon counterparts
Cellular Effects
The widespread use of this compound may result in its release to the environment through various waste streams .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its reactivity due to the presence of a double bond . This double bond makes this compound more reactive than its aliphatic hydrocarbon counterparts
Temporal Effects in Laboratory Settings
At higher concentrations, it has a narcotic effect for humans and upon prolonged exposure, it can be lethal .
Metabolic Pathways
This compound is commonly manufactured by two general routes: full-range processes via the oligomerization of ethylene and on-purpose technology .
Preparation Methods
1-Hexene is commonly manufactured through two primary routes: the oligomerization of ethylene and on-purpose technology .
Oligomerization of Ethylene: This process involves combining ethylene molecules to produce linear alpha-olefins of various chain lengths.
On-Purpose Technology: This method specifically targets the production of this compound through ethylene trimerization.
Dehydration of Hexanol: A minor route to this compound involves the dehydration of hexanol, used commercially on smaller scales.
Chemical Reactions Analysis
1-Hexene undergoes various chemical reactions, including:
Hydroformylation: This reaction converts this compound to heptanal, which can further be converted to heptanoic acid or heptanol.
Common reagents used in these reactions include potassium permanganate for oxidation, sulfuric acid for hydration, and a combination of carbon monoxide and hydrogen for hydroformylation. The major products formed from these reactions include hexane-1,2-diol, hexanol, heptanal, heptanoic acid, and heptanol .
Scientific Research Applications
1-Hexene has numerous applications in scientific research and industry:
Polymer Production: It is used as a comonomer in the production of linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE), enhancing the properties of these polymers.
Synthesis of Flavors and Perfumes: This compound is used in the synthesis of heptanal, which is a precursor for flavors and perfumes.
Proton-Exchange Membrane Enhancement: This compound is utilized in the enhancement of proton-exchange membranes, which are crucial in fuel cell technology.
Comparison with Similar Compounds
1-Hexene can be compared with other alkenes such as 2-hexene and 3-hexene. These compounds differ in the position of the double bond, which affects their reactivity and chemical properties .
2-Hexene: The double bond is located between the second and third carbon atoms, resulting in different reactivity compared to this compound.
3-Hexene: The double bond is located between the third and fourth carbon atoms, further altering its chemical behavior.
This compound is unique due to its alpha-olefin structure, which provides higher reactivity and makes it more suitable for specific industrial applications .
Properties
IUPAC Name |
hex-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKMAJRDDDTEIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12, Array | |
Record name | 1-HEXENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3585 | |
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Record name | 1-HEXENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26746-82-7, 25067-06-5, 72607-62-6, 18923-86-9 | |
Record name | 1-Hexene, homopolymer, isotactic | |
Source | CAS Common Chemistry | |
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Record name | Poly(1-hexene) | |
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Record name | 1-Hexene, trimer | |
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Record name | 1-Hexene, dimer | |
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DSSTOX Substance ID |
DTXSID4025402 | |
Record name | 1-Hexene | |
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Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Liquid, Colorless liquid with a mild, gasoline-like odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a petroleum-like odor. | |
Record name | 1-HEXENE | |
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Record name | 1-Hexene | |
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Record name | 1-HEXENE | |
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Record name | 1-HEXENE | |
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Boiling Point |
146.3 °F at 760 mmHg (USCG, 1999), 63.4 °C @ 760 mm Hg, 63 °C, 146.3 ° | |
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Record name | 1-HEXENE | |
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Record name | 1-HEXENE | |
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Flash Point |
-15 °F (USCG, 1999), BELOW 20 °F (BELOW -7 °C) (CLOSED CUP), -26 °C c.c., -15 °F | |
Record name | 1-HEXENE | |
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Record name | 1-HEXENE | |
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Record name | 1-HEXENE | |
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Solubility |
Very sol in ethanol, ethyl ether, benzene, and petroleum ether, In water, 50 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005 | |
Record name | 1-HEXENE | |
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Record name | 1-HEXENE | |
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Density |
0.673 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6731 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.673 | |
Record name | 1-HEXENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |
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Record name | 1-HEXENE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |
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Record name | 1-HEXENE | |
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Vapor Density |
3.0 (Air= 1), Relative vapor density (air = 1): 2.9 | |
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Vapor Pressure |
184.0 [mmHg], 183.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18.7 | |
Record name | 1-Hexene | |
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Impurities |
Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |
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Color/Form |
Colorless liquid | |
CAS No. |
592-41-6, 68526-99-8, 68783-15-3 | |
Record name | 1-HEXENE | |
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Record name | 1-Hexene | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4025402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-HEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B38ZZ8C206 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-HEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-HEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/429 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-219.6 °F (USCG, 1999), -139.7 °C, -140 °C, -219.6 °F | |
Record name | 1-HEXENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3585 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-HEXENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-HEXENE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1-HEXENE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/429 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-hexene?
A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.
Q2: How does the presence of a double bond in this compound influence its properties compared to n-hexane?
A2: The double bond in this compound makes it more reactive than n-hexane, allowing it to participate in reactions like polymerization and isomerization. This reactivity is key to its use as a comonomer in polyethylene production, resulting in linear low-density polyethylene (LLDPE) with modified properties like flexibility and impact strength []. Additionally, the double bond allows this compound to form pi-complexes with certain metal ions like silver, enabling selective extraction processes [].
Q3: How does the presence of sulfur compounds impact the hydrogenation of this compound over a cobalt-molybdenum catalyst?
A3: Research indicates that both hydrogen sulfide (H2S) and organic sulfur compounds like thiophene significantly inhibit the hydrogenation of this compound over a sulfided CoMo/Al2O3 catalyst []. This inhibition arises from H2S generated during organic sulfide desulfurization, leading to a lower saturation rate of this compound and increased isomerization product formation.
Q4: What are the major pathways for this compound decomposition at high temperatures, and how do they contribute to benzene formation?
A4: Studies using shock tube and jet-stirred reactor analyses reveal that this compound primarily decomposes via unimolecular dissociation, yielding allyl and n-propyl radicals []. These radicals contribute to benzene formation, particularly through the association reaction of propargyl (formed from further reactions of allyl) with allyl, leading to fulvene, which then isomerizes to benzene [].
Q5: How does the choice of solvent impact the copolymerization of propylene and this compound using the Et(Ind)2ZrCl2/MAO catalyst system?
A5: Research shows that while solvent polarity significantly affects catalytic activity, it has a negligible impact on copolymer composition, except in toluene []. In toluene, this compound incorporation is lower due to its competition with the solvent for coordination to the active site. This highlights the importance of solvent selection for controlling polymerization kinetics.
Q6: What are the advantages of using MCM-22 zeolite as a catalyst for the skeletal isomerization of this compound?
A6: Compared to other molecular sieve catalysts, MCM-22 zeolite exhibits superior performance in catalyzing this compound skeletal isomerization []. This is attributed to its unique pore structure and weak acid sites, enabling high conversion rates and selectivity towards desired isomers like i-hexene.
Q7: Can the bis(diphenylphosphino)methane ligand be modified for enhanced ethylene oligomerization selectivity?
A7: Research demonstrates that reacting the bis(diphenylphosphino)methane anion with cumulenes generates novel monoanionic ligands []. While these ligands, when complexed with chromium, initially show non-selective oligomerization behavior, fine-tuning reaction conditions with DMAO as a cocatalyst and methylcyclohexane as a solvent promotes selective formation of this compound and 1-octene, highlighting the potential for ligand modification in controlling product selectivity.
Q8: How does the incorporation of titanium species impact ethylene/1-hexene copolymerization with fluorine-modified chromium-vanadium bimetallic catalysts?
A8: Introducing titanium into fluorine-modified Cr-V bimetallic catalysts enhances the molecular weight and broadens the molecular weight distribution of the resulting polyethylene []. Furthermore, the titanium-modified catalysts demonstrate a slightly reduced hydrogen response and this compound incorporation, impacting the final polymer's properties.
Q9: How does UV irradiation affect the chromium(I) carbonyl complex [Cr(CO)4(dppp)]+ and its reactivity with this compound?
A9: Continuous-wave EPR studies reveal that UV irradiation of [Cr(CO)4(dppp)]+ leads to the formation of a series of intermediate complexes, including mer-[Cr(CO)3(κ1-dppp)(κ2-dppp)]+ and trans-[Cr(CO)2(dppp)2]+ []. Notably, in the presence of this compound, UV irradiation promotes the formation of a this compound coordinated complex, [Cr(CO)3(dppp)(this compound)]+, suggesting the potential of light activation in Cr-catalyzed olefin oligomerization.
Q10: Have computational methods been used to study this compound polymerization mechanisms?
A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanistic aspects of this compound polymerization, particularly with group IV metal-based aluminum-pyrrolyl catalysts []. These calculations helped explain the observed low activity or lack of activity in some systems, highlighting the importance of computational methods in understanding and predicting catalytic behavior.
Q11: How does the structure of the ligand in manganese(II) complex catalysts affect ethylene/1-hexene copolymerization?
A11: Studies on manganese(II) complex catalysts with hydrotris(pyrazolyl)borate ligands demonstrate the significant influence of steric bulkiness on catalytic performance []. Specifically, complexes with less bulky ligands exhibit higher activity and produce higher molecular weight copolymers with greater this compound incorporation.
Q12: How does the structure of the salicylaldehyde-benzhydrylimino ligand influence the catalytic activity of nickel complexes in norbornene/1-hexene copolymerization?
A12: Research shows that the presence of electron-withdrawing groups on the salicylaldimino aromatic ring enhances the catalytic activity of nickel complexes in norbornene homopolymerization and copolymerization with this compound []. Furthermore, the presence or absence of substituents at specific positions on the ligand influences the this compound insertion rate, impacting the final copolymer composition.
Q13: What are the challenges associated with the reusability of the water-soluble ruthenium complex [Ru(Cl)2(DMSO)2(PySO3Na)2] in this compound hydroformylation?
A13: While the complex exhibits catalytic activity in this compound hydroformylation, studies show a significant loss of activity after the second reuse of the aqueous phase []. This decrease in catalytic activity upon recycling poses a challenge for the practical application of this water-soluble catalyst system.
Q14: What analytical techniques are employed to characterize the microstructure of ethylene-co-1-hexene copolymers?
A14: 13C NMR spectroscopy is extensively used to analyze the sequence distribution of comonomer units in ethylene-co-1-hexene copolymers [, ]. Through detailed analysis of triad and tetrad distributions, this technique provides insights into the copolymerization mechanism and the influence of reaction conditions on the resulting microstructure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.